XL888

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

XL888 is a novel, orally bioavailable small molecule inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone that plays a crucial role in maintaining the functionality of client proteins involved in cell proliferation, cell cycling, and apoptosis. By inhibiting heat shock protein 90, this compound induces the degradation of specific client proteins, leading to cell cycle arrest or apoptosis. This compound has shown efficacy in tumor regression in various cancer models, including gastric carcinoma and melanoma .

Scientific Research Applications

XL888 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of heat shock protein 90 and its effects on protein folding and stability.

Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in various cancer cell lines.

Medicine: Evaluated in preclinical and clinical studies for its potential as an anticancer agent, particularly in overcoming resistance to other cancer therapies.

Mechanism of Action

Target of Action

XL888 is a novel and orally-bioavailable inhibitor of heat shock protein 90 (HSP90) that selectively inhibits HSP90α and HSP90β . HSP90 is a molecular chaperone that aids in the proper folding and activity of many proteins, including those dysregulated or mutated in cancer cells .

Mode of Action

This compound binds to HSP90 through the formation of hydrogen bonding between the N-®-sec-butylanthranilamide moiety of this compound and ASP93 of HSP90 . This binding inhibits the chaperone function of HSP90, promoting the proteasomal degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival .

Biochemical Pathways

The inhibition of HSP90 by this compound affects multiple biochemical pathways. In vitro studies have shown that HSP90 inhibition leads to the degradation of ARAF, CRAF, Wee1, Chk1, and cdc2, and is associated with decreased mitogen-activated protein kinase (MAPK), AKT, mTOR, and c-jun NH2 kinase (JNK) signaling . These pathways are crucial for the growth and survival of cancer cells, particularly those with NRAS mutations .

Pharmacokinetics

It is known that this compound is orally bioavailable

Result of Action

This compound potently inhibits cell growth, induces apoptosis, and prevents the growth of cancer cells resistant to other treatments . The reversal of the resistance phenotype is associated with the degradation of various proteins and changes in cellular signaling, leading to increased expression of BIM (a pro-apoptotic protein) and decreased expression of Mcl-1 (a pro-survival protein) .

Action Environment

The action of this compound can be influenced by various environmental factors, including the presence of other drugs. For instance, this compound has been shown to overcome resistance to BRAF inhibitors in melanoma cells . .

Safety and Hazards

XL888 is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

XL888 interacts with the molecular chaperone HSP90 . Many proteins that are dysregulated or mutated in cancer cells rely on HSP90 for their proper folding and activity . Therefore, inhibition of HSP90 by this compound perturbs multiple cellular processes, including mitogenic signaling and cell cycle control .

Cellular Effects

This compound treatment leads to an inhibition of growth, G2-M phase cell-cycle arrest, and the inhibition of cell survival . It also affects mitogen-activated protein kinase (MAPK), AKT, mTOR, and c-jun NH2 kinase (JNK) signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level by causing the degradation of ARAF, CRAF, Wee1, Chk1, and cdc2 . This leads to decreased MAPK, AKT, mTOR, and JNK signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound treatment leads to a marked increase in intratumoral HSP70 expression . The compound is well tolerated, with no significant alterations in body weight observed over the study .

Dosage Effects in Animal Models

In an animal xenograft model of NRAS-mutant melanoma, this compound treatment led to reduced tumor growth and apoptosis induction .

Metabolic Pathways

This compound is involved in the HSP90 metabolic pathway . It interacts with HSP90 and causes the degradation of several enzymes and proteins .

Preparation Methods

The synthesis of XL888 involves the formation of hydrogen bonds between the N-®-sec-butylanthranilamide moiety of this compound and aspartic acid 93 of heat shock protein 90. The compound is prepared by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 milligrams per milliliter . The solubility of this compound in DMSO is greater than 10 millimolar .

Chemical Reactions Analysis

XL888 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for the compound’s stability and efficacy.

Substitution: Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) and specific temperature conditions.

Major Products: The major products formed from these reactions include derivatives that maintain the inhibitory activity against heat shock protein 90.

Comparison with Similar Compounds

XL888 is unique among heat shock protein 90 inhibitors due to its oral bioavailability and selective inhibition of heat shock protein 90α and heat shock protein 90β. Similar compounds include:

Geldanamycin: An earlier heat shock protein 90 inhibitor with significant toxicity issues.

17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved safety profile but still limited by toxicity.

NVP-AUY922: Another heat shock protein 90 inhibitor with a different chemical structure but similar mechanism of action.

This compound stands out due to its efficacy in overcoming resistance to other cancer therapies and its potential for use in combination therapies.

Properties

IUPAC Name |

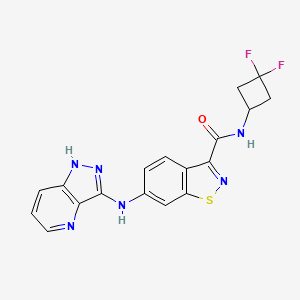

2-[[(2R)-butan-2-yl]amino]-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21?,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGWWAFKVCIILM-LAQKFSSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)

![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)

![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)

![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)